
trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Descripción general
Descripción
Métodos De Preparación
La síntesis de L-659,989 implica varios pasos:
Formación del compuesto metilsulfanil: La butanodiona se hace reaccionar con disulfuro de dimetilo en presencia de cobre a 160 °C para formar el compuesto metilsulfanil.
Reducción y ciclación: El derivado sulfónico se reduce con borohidruro de sodio en etanol caliente para formar un diol, que se cicla posteriormente utilizando ácido trifluoroacético en cloroformo para producir L-659,989.
Análisis De Reacciones Químicas
L-659,989 experimenta diversas reacciones químicas:
Oxidación: El compuesto metilsulfanil se oxida a un derivado sulfónico utilizando ácido meta-cloroperoxibenzoico.
Reducción: El derivado sulfónico se reduce a un diol utilizando borohidruro de sodio.
Ciclación: El diol se cicla para formar el anillo tetrahidrofurano utilizando ácido trifluoroacético.
Aplicaciones de la investigación científica
L-659,989 tiene varias aplicaciones de investigación científica:
Aplicaciones Científicas De Investigación
Platelet Activating Factor Antagonism
L-659989 is recognized for its potent antagonistic effects on PAF receptors. PAF is implicated in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting PAF activity, L-659989 has potential therapeutic applications in conditions such as:
- Asthma and Allergic Reactions : Studies indicate that PAF antagonists can mitigate bronchoconstriction and inflammatory responses associated with asthma .
- Cardiovascular Diseases : Given PAF's role in thrombus formation and cardiovascular events, L-659989 may offer protective effects against heart diseases by preventing excessive platelet aggregation .
Anti-inflammatory Effects
Research has shown that L-659989 can reduce inflammation in various animal models. Its ability to block PAF signaling pathways suggests potential applications in treating inflammatory conditions such as:
- Rheumatoid Arthritis : The compound may help alleviate joint inflammation and pain by modulating immune responses .
- Sepsis : By counteracting the effects of PAF during septic shock, L-659989 could serve as a novel therapeutic agent .
Case Studies and Research Findings
Several studies have documented the efficacy of L-659989 in various experimental settings:
Mecanismo De Acción
L-659,989 ejerce sus efectos uniéndose de forma específica y competitiva a los receptores del factor activador de plaquetas en las membranas plaquetarias . Esta unión inhibe la acción del factor activador de plaquetas, previniendo la agregación plaquetaria y reduciendo la inflamación . La unión del compuesto está influenciada por diversos cationes y trifosfato de guanosina 5’, que afectan a su afinidad por los receptores .
Comparación Con Compuestos Similares
L-659,989 es único por su alta especificidad y potencia como antagonista del receptor del factor activador de plaquetas . Compuestos similares incluyen:
Factor activador de plaquetas: L-659,989 se une de forma diferente a los receptores del factor activador de plaquetas en comparación con el propio factor activador de plaquetas.
Otros antagonistas de los receptores: L-659,989 es más potente y específico en comparación con otros antagonistas del receptor del factor activador de plaquetas.
Actividad Biológica
Trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, commonly referred to as L-659,989, is a synthetic compound that has garnered attention for its potent biological activities, particularly as a platelet-activating factor (PAF) receptor antagonist. This article delves into the biological activity of L-659,989, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
L-659,989 has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C24H32O8S
- Molecular Weight : 480.58 g/mol
The compound features a tetrahydrofuran ring and multiple methoxy and propoxy substituents that contribute to its biological activity.
L-659,989 acts primarily as a competitive antagonist of the PAF receptor. It inhibits the binding of PAF to its receptors on platelet membranes, which is crucial in mediating various physiological responses such as platelet aggregation and inflammatory processes.
Binding Affinity
The compound exhibits remarkable binding affinity with equilibrium inhibition constants ranging from:
- 1.1 nM (rabbit)
- 9.0 nM (human)
These values indicate that L-659,989 is significantly more effective than other PAF antagonists currently available .
Inhibition of Platelet Aggregation
L-659,989 effectively inhibits PAF-induced platelet aggregation in rabbits and humans. The effective dose (ED50) for neutrophils is:
- 4.5 nM (rat)
- 10 nM (human)
This inhibition is critical in conditions where excessive platelet activation contributes to thrombotic events .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting PAF-induced extravasation and lysosomal enzyme release in rat models. This suggests potential therapeutic applications in inflammatory diseases where PAF plays a pivotal role .
Oral Bioavailability
L-659,989 has shown significant oral bioavailability with an ED50 of:
- 0.2 mg/kg in female rats
It maintains an extraordinary oral duration of action lasting 12 to 16 hours at a dosage of 1.0 mg/kg , indicating its potential for practical therapeutic use .
Study on Metabolism
Research conducted on the metabolism of L-659,989 in rhesus monkeys revealed insights into its pharmacokinetics and potential implications for human therapy. The study illustrated how the compound is processed in vivo, providing essential data for future clinical applications .
Efficacy Against Anaphylactic Shock
In experimental models, L-659,989 demonstrated protective effects against lethal anaphylactic shock and endotoxin-induced shock in mice. This highlights its potential utility in managing severe allergic reactions .
Comparative Studies with Other Antagonists
Comparative studies have shown that L-659,989's efficacy surpasses that of other known PAF antagonists. Its unique chemical structure contributes to its enhanced potency and selectivity .
Propiedades
IUPAC Name |
2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8S/c1-7-10-31-24-21(29-4)13-16(14-22(24)33(6,25)26)18-9-8-17(32-18)15-11-19(27-2)23(30-5)20(12-15)28-3/h11-14,17-18H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWPFJNQOZFEDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926375 | |
Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129314-27-8 | |
Record name | L 659989 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.